![molecular formula C6H6BCl2NO2 B14037950 (3-Amino-2,6-dichlorophenyl)boronic acid CAS No. 2096330-06-0](/img/structure/B14037950.png)
(3-Amino-2,6-dichlorophenyl)boronic acid
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Overview
Description
(3-Amino-2,6-dichlorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichlorinated aromatic ring with an amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2,6-dichlorophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method involves the reaction of 2,6-dichloroaniline with a boron source such as trimethyl borate in the presence of a base like n-butyllithium. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures (around -78°C) to ensure the formation of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2,6-dichlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
Scientific Research Applications
(3-Amino-2,6-dichlorophenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Amino-2,6-dichlorophenyl)boronic acid primarily involves the interaction of the boronic acid group with biological targets. The boronic acid can form reversible covalent bonds with nucleophilic sites on proteins, such as the active site serine residues in proteases. This interaction can inhibit the enzyme’s activity, making it a valuable tool in the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylboronic Acid: Similar structure but lacks the amino group, making it less versatile in certain reactions.
3-Chlorophenylboronic Acid: Contains only one chlorine substituent, affecting its reactivity and applications.
Phenylboronic Acid: Lacks both chlorine and amino substituents, making it less specialized for certain synthetic applications.
Uniqueness
(3-Amino-2,6-dichlorophenyl)boronic acid is unique due to the presence of both amino and dichloro substituents on the aromatic ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its simpler counterparts.
Biological Activity
(3-Amino-2,6-dichlorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structure and biological activity. This compound is characterized by a phenyl ring substituted with two chlorine atoms and an amino group, which contributes to its reactivity and interaction with biological targets. The molecular formula is C6H6Cl2B1N1, with a molecular weight of approximately 190.82 g/mol.
Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. It selectively targets and degrades mutant forms of the BRAF protein, which are associated with certain cancers, through a mechanism involving E3 ligase recruitment. This selective degradation pathway highlights its potential as a therapeutic agent in oncology.
Biological Interactions
The compound's ability to interact with various biological molecules suggests potential applications in drug development. Its structural features allow it to form stable complexes with diols, a property typical of boronic acids, enhancing its utility in biochemical assays and therapeutic contexts .
Case Studies and Research Findings
- Cancer Therapeutics :
- In studies focusing on cancer treatment, this compound has shown promise in selectively degrading mutant BRAF proteins. This mechanism may provide a targeted approach to treating cancers driven by BRAF mutations.
- Protein Interactions :
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their key features:
Compound Name | Similarity | Key Features |
---|---|---|
2,4-Dichlorophenylboronic acid | 0.92 | Contains two chlorine substituents |
2,4,5-Trichlorophenylboronic acid | 0.87 | Three chlorine atoms on the phenyl ring |
2,3,5-Trichlorophenylboronic acid | 0.85 | Similar trichloro substitution pattern |
2,4,6-Trichlorophenylboronic acid | 1.00 | Identical structure but with three chlorines |
This comparative analysis underscores the unique properties of this compound due to its amino substitution and specific chlorination pattern, which may confer distinct biological properties compared to its analogs.
Synthesis Methods
Various methods exist for synthesizing this compound, including traditional organic synthesis techniques that involve the coupling of appropriate precursors under controlled conditions. The synthesis typically requires careful handling due to the moisture-sensitive nature of boronic acids .
Properties
CAS No. |
2096330-06-0 |
---|---|
Molecular Formula |
C6H6BCl2NO2 |
Molecular Weight |
205.83 g/mol |
IUPAC Name |
(3-amino-2,6-dichlorophenyl)boronic acid |
InChI |
InChI=1S/C6H6BCl2NO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,11-12H,10H2 |
InChI Key |
HWRKHSZCKZFOMN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)N)Cl)(O)O |
Origin of Product |
United States |
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